Bis(3-methoxyphenyl)methanamine
CAS No.: 14692-29-6
Cat. No.: VC0078781
Molecular Formula: C4H8O5Sr
Molecular Weight: 223.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14692-29-6 |
---|---|
Molecular Formula | C4H8O5Sr |
Molecular Weight | 223.72 |
IUPAC Name | bis(3-methoxyphenyl)methanamine |
Standard InChI | InChI=1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3 |
SMILES | COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
Bis(3-methoxyphenyl)methanamine exhibits specific chemical and physical properties that define its behavior in various chemical reactions and applications. The key characteristics of this compound are summarized in the following table:
Property | Value |
---|---|
CAS Number | 14692-29-6, 860598-16-9 |
Molecular Formula | C15H17NO2 |
Molecular Weight | 243.30 g/mol |
IUPAC Name | bis(3-methoxyphenyl)methanamine |
InChI | InChI=1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3 |
SMILES | COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N |
These properties are essential for understanding the compound's behavior in chemical reactions and its potential applications in various research fields .
Comparative Analysis with Related Compounds
Bis(3-methoxyphenyl)methanamine belongs to a family of compounds with similar structural features but different substitution patterns. Comparing this compound with its structural relatives provides insights into how subtle structural differences affect chemical and potentially biological properties.
Compound | CAS Number | Molecular Weight | Key Structural Difference |
---|---|---|---|
Bis(3-methoxyphenyl)methanamine | 14692-29-6 | 243.30 g/mol | Methoxy groups at meta positions |
Bis(4-methoxybenzyl)amine | 17061-62-0 | 257.33 g/mol | Methoxy groups at para positions |
The positioning of the methoxy groups (meta vs. para) affects electronic distribution within the molecule, influencing properties such as basicity of the amine, reactivity patterns, and potential binding interactions with biological targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume